molecular formula C₃₁H₃₇D₄ClFNO₄ B1154806 Haloperidol Decanoate N-Oxide-d4

Haloperidol Decanoate N-Oxide-d4

Cat. No.: B1154806
M. Wt: 550.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haloperidol Decanoate N-Oxide-d4 (Molecular Formula: C₃₁H₃₇D₄ClFNO₄; Molecular Weight: ~550.15) is a deuterated analog of Haloperidol Decanoate N-Oxide, a metabolite and impurity of Haloperidol Decanoate, a long-acting injectable (LAI) antipsychotic. This compound is primarily used as a reference standard in pharmacokinetic and metabolic studies due to its isotopic labeling, which aids in tracing drug metabolism and quantifying impurities in pharmaceutical formulations . It is classified as a controlled substance with stringent storage requirements (-20°C) and a short shelf life, necessitating careful handling . Unlike its parent compound, Haloperidol Decanoate, the N-Oxide-d4 variant lacks direct therapeutic application and is reserved for analytical and research purposes .

Properties

Molecular Formula

C₃₁H₃₇D₄ClFNO₄

Molecular Weight

550.14

Synonyms

4-(4-Chlorophenyl-d4)-4-(decanoyloxy)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidine 1-Oxide

Origin of Product

United States

Comparison with Similar Compounds

Haloperidol Decanoate

Structure & Pharmacokinetics :

  • Molecular Formula: C₃₁H₄₁ClFNO₃; Molecular Weight: 530.12 .
  • A prodrug metabolized by esterases into active haloperidol, achieving sustained plasma levels for 2–4 weeks post-intramuscular injection .
  • Dosing : Initial loading doses (e.g., 100–300 mg IM) followed by maintenance doses every 2–4 weeks .

Efficacy & Clinical Use :

  • Demonstrated efficacy in schizophrenia maintenance therapy, with relapse rates reduced by 60–70% compared to oral antipsychotics .
  • Superior adherence rates versus oral haloperidol, attributed to its LAI formulation .

Side Effects :

  • Lower incidence of extrapyramidal symptoms (EPS) compared to oral haloperidol but higher than second-generation LAIs .
  • Tolerance to prolactin elevation and EPS may develop over time .

Fluphenazine Decanoate

Structure & Pharmacokinetics :

  • Molecular Formula: C₃₂H₄₄F₃N₃O₂S; Molecular Weight: 591.76.
  • Similar LAI formulation with a 3:1 dose equivalence ratio to Haloperidol Decanoate (e.g., 25 mg Haloperidol Decanoate ≈ 75 mg Fluphenazine Decanoate) .

Efficacy & Clinical Use :

Side Effects :

  • Higher risk of masking tardive dyskinesia (TD) compared to Haloperidol Decanoate .
  • Similar EPS profiles but less studied in rapid-cycling bipolar disorder .

Second-Generation LAIs (Aripiprazole, Paliperidone)

Key Differences :

  • Mechanism : Aripiprazole (partial dopamine agonist) and Paliperidone (serotonin-dopamine antagonist) target broader receptor profiles, reducing EPS risk .
  • Efficacy : Lower relapse rates (10–20%) compared to first-generation LAIs but higher costs .
  • Metabolic Effects: Lower weight gain and prolactin elevation versus Haloperidol Decanoate .

Comparative Data Table

Parameter Haloperidol Decanoate N-Oxide-d4 Haloperidol Decanoate Fluphenazine Decanoate
Molecular Formula C₃₁H₃₇D₄ClFNO₄ C₃₁H₄₁ClFNO₃ C₃₂H₄₄F₃N₃O₂S
Molecular Weight ~550.15 530.12 591.78
Half-Life N/A (Research use) 21–28 days 14–21 days
Dosing Interval N/A 2–4 weeks 2–3 weeks
Clinical Use Analytical standard Schizophrenia Schizophrenia
EPS Risk N/A Moderate Moderate-High
TD Risk N/A Low Higher

Research Findings and Contradictions

  • Efficacy Parity: Haloperidol Decanoate and Fluphenazine Decanoate show equivalent efficacy in schizophrenia maintenance, though Haloperidol Decanoate may offer better long-term relapse prevention in rapid-cycling bipolar disorder .
  • Tolerance Development: Haloperidol Decanoate exhibits tolerance to prolactin elevation and EPS within 7 days, unlike its sustained antipsychotic effects .
  • Loading Dose Strategies: Haloperidol Decanoate requires precise loading (e.g., 100 mg IM weekly for 4 weeks) to avoid sub-therapeutic levels, a regimen distinct from Fluphenazine Decanoate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.